molecular formula C16H17F2N3O B7351069 N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide

カタログ番号 B7351069
分子量: 305.32 g/mol
InChIキー: ZQKDPJUFKUNAEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as PF-06282999 and is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the synthesis of triglycerides, which are important molecules for energy storage in the body.

作用機序

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide selectively inhibits DGAT1 by binding to its active site. DGAT1 is responsible for the final step in the synthesis of triglycerides, which involves the conversion of diacylglycerol to triglycerides. Inhibition of this enzyme leads to a reduction in triglyceride synthesis and accumulation in tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce body weight, improve glucose tolerance, and reduce liver fat accumulation in animal models of obesity and type 2 diabetes. This compound has also been shown to reduce serum triglyceride levels in animal models.

実験室実験の利点と制限

The advantages of using N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide in lab experiments include its selectivity for DGAT1, its ability to reduce triglyceride synthesis, and its potential applications in the treatment of various diseases. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the research on N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential of this compound in the treatment of other diseases such as cardiovascular disease and cancer.
3. Development of new derivatives of this compound with improved selectivity and efficacy.
4. Investigation of the potential of this compound in combination with other drugs for the treatment of various diseases.
5. Development of new delivery methods for this compound to improve its bioavailability and reduce potential toxicity.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its selective inhibition of DGAT1 and ability to reduce triglyceride synthesis make it an attractive target for further research. However, further studies are needed to determine its safety and efficacy in humans before it can be used as a therapeutic agent.

合成法

The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide involves several steps. The first step involves the reaction of 2,4-difluorobenzaldehyde with cyclobutanone in the presence of a base to form 3-(2,4-difluorophenyl)cyclobutanone. The second step involves the reaction of 3-(2,4-difluorophenyl)cyclobutanone with ethyl-4-chloro-2-imidazolecarboxylate in the presence of a base to form this compound.

科学的研究の応用

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide has potential applications in the treatment of various diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The inhibition of DGAT1 by this compound leads to a reduction in triglyceride synthesis, which can help in the management of these diseases.

特性

IUPAC Name

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-2-14-15(20-8-19-14)16(22)21-11-5-9(6-11)12-4-3-10(17)7-13(12)18/h3-4,7-9,11H,2,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDPJUFKUNAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。